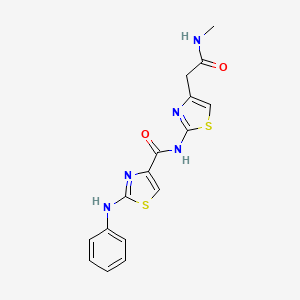
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N5O2S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole and benzamide classes. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of this compound is C16H14N4O3S2, with a molecular weight of approximately 366.43 g/mol. The compound features a thiazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects, and a benzamide moiety known for its pharmacological actions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O3S2 |
| Molecular Weight | 366.43 g/mol |
| CAS Number | [To be assigned] |
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In studies involving various thiazole compounds, it was found that modifications in the thiazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups exhibited improved potency against E. faecalis and C. albicans .
Antitumor Activity
The thiazole ring has been implicated in anticancer activity. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly affect cytotoxicity against cancer cell lines. For example, compounds with methyl groups at specific positions on the phenyl ring showed enhanced activity, with IC50 values lower than established chemotherapeutic agents like doxorubicin .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Modulation : The compound may interact with various enzymes involved in metabolic pathways.
- Receptor Interaction : It could also modulate receptor activities, influencing cellular signaling pathways.
Experimental validation through biochemical assays is necessary to elucidate its precise mechanisms.
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazole derivatives similar to our compound, demonstrating that modifications led to significant reductions in cell viability across multiple cancer cell lines. The most potent derivative showed an IC50 value of 1.98 µg/mL against A-431 cells .
- Antimicrobial Screening : Another study tested related thiazole compounds against various pathogens. The results indicated that certain structural modifications enhanced activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Eigenschaften
IUPAC Name |
2-anilino-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2/c1-17-13(22)7-11-8-24-16(19-11)21-14(23)12-9-25-15(20-12)18-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,17,22)(H,18,20)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQDHEXECCGTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














